molecular formula C30H24N2O B14557304 3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one CAS No. 61751-58-4

3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one

Cat. No.: B14557304
CAS No.: 61751-58-4
M. Wt: 428.5 g/mol
InChI Key: RCIFWIVRBAOPDP-UHFFFAOYSA-N
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Description

3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Substitution Reactions: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Final Coupling: The final step may involve coupling the quinoline derivative with an aniline derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or phenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and aniline groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one is unique due to its specific substitution pattern and the presence of both aniline and phenyl groups. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

61751-58-4

Molecular Formula

C30H24N2O

Molecular Weight

428.5 g/mol

IUPAC Name

3-(4-anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C30H24N2O/c33-28(22-12-4-1-5-13-22)21-20-26-29(23-14-6-2-7-15-23)32-27-19-11-10-18-25(27)30(26)31-24-16-8-3-9-17-24/h1-19H,20-21H2,(H,31,32)

InChI Key

RCIFWIVRBAOPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2CCC(=O)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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